N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanobenzamide group attached to a 2-chlorophenyl and 2-methoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with a Grignard reagent, such as 2-chlorophenyl magnesium bromide, to form an intermediate ketone. This intermediate is then subjected to a series of reactions, including dehydration and oxidation, to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide is unique due to its specific substitution pattern and the presence of both a cyanobenzamide and a methoxyethyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16(14-7-2-3-8-15(14)18)11-20-17(21)13-6-4-5-12(9-13)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXLFCDZFAEOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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